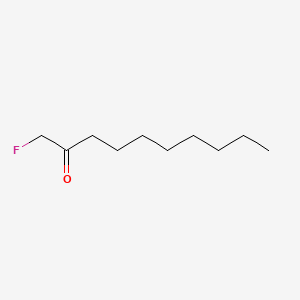

2-Decanone, 1-fluoro-

Description

Significance of Organofluorine Compounds in Contemporary Chemical Sciences

Organofluorine compounds are distinguished by the unique properties conferred by the fluorine atom, the most electronegative element. tandfonline.comdegruyter.com This high electronegativity dramatically influences the physical, chemical, and biological characteristics of the molecules it is incorporated into. numberanalytics.commdpi.com It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn The applications of organofluorine chemistry are extensive, impacting many areas of technology and daily life, including the development of refrigerants, surfactants, anesthetics, and catalysts. wikipedia.org

Impact of Fluorine Introduction on Molecular Properties and Reactivity

The introduction of fluorine into an organic molecule brings about significant changes in its properties. Fluorine's high electronegativity can alter the electron distribution within a molecule, affecting its acidity (pKa), dipole moment, and the stability and reactivity of nearby functional groups. tandfonline.com For instance, the carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of drug candidates. wikipedia.orgtandfonline.combeilstein-journals.org This increased stability can lead to improved bioavailability. cas.cntandfonline.com

Fluorine can also influence molecular conformation and binding affinity to target proteins. tandfonline.com Although fluorine is slightly larger than a hydrogen atom, it is often considered a hydrogen mimic, meaning it can replace hydrogen without causing significant steric disruption. tandfonline.combeilstein-journals.org This substitution, however, profoundly alters the molecule's electronic properties, which can lead to enhanced biological responses. tandfonline.com The presence of fluorine can also increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. cas.cnmdpi.com

Importance of Fluorinated Ketones in Organic Synthesis and Biochemistry

Fluorinated ketones are a particularly important class of organofluorine compounds, serving as versatile building blocks in organic synthesis and as potent enzyme inhibitors in biochemistry. sioc-journal.cnethernet.edu.et The presence of a fluorine atom alpha to a carbonyl group, as seen in 1-fluoro-2-decanone, significantly increases the electrophilicity of the carbonyl carbon. scispace.comnih.gov This enhanced reactivity makes them valuable intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.comlookchem.com

In biochemistry, fluorinated ketones are known to be effective inhibitors of various enzymes, such as esterases. nih.gov The stability of the hydrate (B1144303) form of fluorinated ketones, which is influenced by the number of fluorine atoms, plays a crucial role in their inhibitory activity. nih.gov Furthermore, the development of methods for the selective synthesis of fluorinated ketones is an active area of research, with techniques like photocatalytic C(sp³)–H fluorination using ketones as directing groups showing promise. researchgate.netresearchgate.net

Contextualizing 2-Decanone (B165314), 1-fluoro- within the Research Landscape of Fluorinated Aliphatic Ketones

2-Decanone, 1-fluoro-, also known as 1-fluorodecan-2-one, is a synthetic organic compound that is part of the broader family of monofluorinated aliphatic ketones. ontosight.aivulcanchem.com These compounds are characterized by a single fluorine atom attached to a long carbon chain containing a ketone functional group. The study of these molecules provides insights into the fundamental effects of monofluorination on the properties and reactivity of long-chain aliphatic compounds.

Nomenclature and Structural Considerations for 1-Fluoro-2-Decanone

The systematic IUPAC name for this compound is 1-fluorodecan-2-one. vulcanchem.com Its structure consists of a ten-carbon decane (B31447) chain with a ketone group at the second carbon and a fluorine atom at the first carbon. ontosight.aivulcanchem.com This arrangement leads to interesting electronic and steric features. The high electronegativity of the fluorine atom induces a dipole moment near the ketone group, which can alter the molecule's reactivity in nucleophilic or electrophilic reactions. vulcanchem.com

Physicochemical Properties of 1-Fluoro-2-decanone

| Property | Value |

|---|---|

| Molecular Formula | C10H19FO ontosight.ai |

| Molecular Weight | 174.26 g/mol vulcanchem.com |

| XLogP3 | 4.1 vulcanchem.com |

| Hydrogen Bond Donor Count | 0 vulcanchem.com |

| Rotatable Bond Count | 8 vulcanchem.com |

| Topological Polar Surface Area | 17.1 Ų vulcanchem.com |

| Boiling Point | 226°C at 760 mmHg lookchem.com |

| Density | 0.888 g/cm³ lookchem.com |

This data is based on predicted and experimental values from various chemical databases.

Overview of Emerging Research Avenues for Monofluorinated Decanones

Research into monofluorinated decanones and other aliphatic ketones is an expanding field. A key challenge is the development of selective and efficient methods for their synthesis. mdpi.comsioc-journal.cn Traditional fluorination methods can sometimes lack regioselectivity, especially with long, flexible alkyl chains. vulcanchem.comnsf.gov Recent advancements have focused on directed C-H fluorination, where a functional group on the molecule guides the fluorinating agent to a specific position. researchgate.netnsf.govrsc.org For linear ketones like 2-decanone, studies have shown a preference for fluorination at the penultimate carbon atom. researchgate.netresearchgate.net

The synthesis of distally fluorinated ketones, where the fluorine atom is not adjacent to the carbonyl group, is another significant area of research. sioc-journal.cncas.cn These molecules are valuable building blocks but are challenging to prepare. sioc-journal.cn New synthetic strategies, including those involving radical intermediates and ring-opening reactions, are being explored to access these structures. cas.cn The unique properties of monofluorinated decanones also make them interesting candidates for applications in materials science, where their hydrophobicity could be exploited to create moisture-resistant materials. vulcanchem.com Furthermore, their potential use in medical imaging, particularly with the isotope fluorine-18, is an area of active investigation. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

334-38-3 |

|---|---|

Molecular Formula |

C10H19FO |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

1-fluorodecan-2-one |

InChI |

InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(12)9-11/h2-9H2,1H3 |

InChI Key |

ZHHDPMJFHGUJRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CF |

Origin of Product |

United States |

Synthetic Methodologies for 2 Decanone, 1 Fluoro and Analogous Fluorinated Ketones

Direct Fluorination Strategies for Ketones

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing ketone molecule. These methods are often favored for their atom economy and straightforwardness.

Directly replacing a carbon-hydrogen bond with a carbon-fluorine bond at the position alpha to the carbonyl group is a primary strategy for synthesizing compounds like 1-fluoro-2-decanone.

Photocatalysis has emerged as a powerful tool for C-H bond functionalization. nih.gov In the context of ketone fluorination, photocatalyzed hydrogen atom transfer (HAT) processes can be utilized. Aromatic ketones, for instance, can act as photocatalysts, absorbing light to reach an excited state capable of abstracting a hydrogen atom from a substrate. nih.govethz.ch

However, while ketones are often used as directing groups in photocatalytic C-H fluorination, they typically direct the fluorination to the β- or γ-positions, especially in rigid molecular systems. nih.govrsc.orgrsc.orgbeilstein-journals.org Fluorination at the α-position is more commonly achieved through enolate chemistry. nih.gov Nevertheless, catalyst-free photochemical fluorination of certain substrates, like aryl alkyl ketones, can occur at the benzylic position (an α-position) under UV-A irradiation using reagents like Selectfluor. chemrxiv.org The general mechanism involves the photo-excited sensitizer (B1316253) abstracting a hydrogen atom, generating a carbon-centered radical, which then reacts with a fluorine source. beilstein-journals.org The selectivity for α-fluorination via HAT is often in competition with other positions and is highly dependent on the substrate's structure and reaction conditions. nih.govbeilstein-journals.org

Electrophilic fluorinating reagents are widely used for the direct and regioselective α-fluorination of ketones. researchgate.net The mechanism generally proceeds through the ketone's enol or enolate tautomer, where the electron-rich double bond attacks the electrophilic fluorine source. sapub.org

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular, commercially available, and easy-to-handle electrophilic fluorinating agent. sapub.orgwikipedia.org It is effective for the direct, regioselective fluorination of a wide range of cyclic and acyclic ketones to their corresponding α-fluoroketones. organic-chemistry.orgorganic-chemistry.org Reactions using Selectfluor can be performed under various conditions, including in aqueous media using micellar systems, which enhances the sustainability of the process. organic-chemistry.orgorganic-chemistry.org The selectivity is governed by the formation of the more stable enol or enolate intermediate.

N-Fluorobenzenesulfonimide (NFSI) is another bench-stable, crystalline solid used extensively as an electrophilic fluorinating agent. beilstein-journals.orgorganic-chemistry.org Similar to Selectfluor, it reacts with ketone enolates to provide α-fluoroketones. NFSI has also been used in copper-catalyzed C-H fluorination at benzylic sites. organic-chemistry.org The choice between Selectfluor and NFSI can depend on the specific substrate, desired reaction conditions, and downstream compatibility. beilstein-journals.org

| Reagent | Common Name/Abbreviation | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor, F-TEDA-BF₄ | Cyclic & Acyclic Ketones, 1,3-Dicarbonyls | Commercially available, stable, effective in various solvents including water. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org | sapub.orgorganic-chemistry.orgorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Ketones, β-Keto Esters, Carboxylic Acids | Stable crystalline solid, versatile for fluorination and as an oxidant. beilstein-journals.orgorganic-chemistry.org | beilstein-journals.orgorganic-chemistry.org |

| 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor NFTh | Ketones, Keto Steroids | Allows direct regiospecific fluorofunctionalization without prior activation. organic-chemistry.orgresearchgate.net | organic-chemistry.org |

The synthesis of chiral α-fluoroketones is of high importance, leading to the development of enantioselective fluorination methods. These strategies utilize chiral catalysts to control the stereochemical outcome of the fluorination reaction. Both metal-based catalysts and organocatalysts have proven effective.

Chiral transition metal complexes, particularly with palladium and nickel, have been successfully employed. For instance, cationic palladium complexes are effective for the fluorination of active methine and methylene (B1212753) compounds like β-ketoesters with high enantioselectivity (up to 99% ee). jst.go.jpnih.gov Nickel(II) complexes with ligands like DBFOX-Ph have also shown extremely high levels of enantioselectivity for cyclic β-ketoesters (93–99% ee). nih.govacs.org

Organocatalysis, particularly enamine catalysis, offers a metal-free alternative for the enantioselective α-fluorination of carbonyls. princeton.edu Chiral primary amines derived from Cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of various cyclic ketones with excellent enantioselectivity (e.g., 99% ee). princeton.edu This approach avoids post-reaction racemization, which can be a challenge with α-fluorinated carbonyl compounds. princeton.edu

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cationic Palladium Complexes | β-Ketoesters, Oxindoles | NFSI | Up to 99% | jst.go.jpnih.gov |

| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-Ketoesters, Oxindoles | NFSI | 93-99% | nih.govacs.org |

| Primary Amine (Cinchona Alkaloid derived) | Cyclic Ketones (Carbo- & Heterocyclic) | NFSI | Up to 99% | princeton.edu |

| Bis(oxazoline)-Copper Complex | β-Ketoesters | N/A | >80% | acs.org |

C-H Fluorination Approaches: Regioselective Functionalization at the Alpha-Position

Indirect Fluorination Pathways for the Ketone Scaffold

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the target α-fluoroketone. These multi-step sequences can offer alternative routes when direct fluorination is challenging or provides low yields.

A common indirect strategy involves the preparation of an enol derivative, such as a silyl (B83357) enol ether, which is then fluorinated. The reaction of silyl enol ethers with electrophilic fluorine sources like [¹⁸F]NFSI provides a route to radiolabeled α-fluoroketones. rsc.orgnih.gov This method is particularly valuable in medicinal chemistry and positron emission tomography (PET) imaging.

Another pathway begins with carboxylic acids. The acid is activated and reacted with a malonate, followed by electrophilic fluorination of the resulting acyl malonate with a reagent like Selectfluor. A final decarboxylation step yields the desired α-fluoroketone. researchgate.net This sequence has been shown to be broadly applicable to a diverse range of carboxylic acids, providing good to excellent yields. researchgate.net

A different approach involves the reaction of organometallic reagents with N-methoxy-N-methyl-haloacetamides. This method provides an efficient synthesis of α-chloro or α-fluoro ketones and is useful for preparing intermediates for non-steroidal anti-inflammatory agents. google.com

Visible-Light-Induced Synthesis of Fluoroalkyl Ketones from Organoboronic Esters and Fluoroalkyl Acylsilanes

A divergent synthesis of fluoroalkyl ketones has been developed utilizing visible-light-induced reactions between readily available organoboronic esters and fluoroalkyl acylsilanes. nih.govacs.org This transition-metal-free method is operationally simple and demonstrates significant versatility with aryl, alkenyl, and alkyl boronic esters all serving as suitable substrates. nih.govacs.org The key to this divergent synthesis lies in the selective control over the reactivity of the organoboronate complexes that are generated in situ. nih.govacs.org

Under basic conditions, the reaction pathway involves the organoboronate complexes undergoing deboronative fluoride (B91410) elimination. nih.govresearchgate.net This process leads to the formation of enol silyl ether intermediates, which can then react with various electrophiles to yield defluorinated ketones as the final products. nih.govacs.org

Alternatively, when the reaction is conducted in the presence of a peroxide, a different mechanism is favored. nih.govresearchgate.net A 1,2-shift of the fluoroalkyl group takes precedence over the deboronative fluoride elimination, generating ketal intermediates. nih.govacs.org These intermediates subsequently lead to the formation of fluoroalkyl ketones. nih.govacs.org The synthetic utility of this protocol has been confirmed through gram-scale reactions and its application in the synthesis of bioactive molecules. nih.govacs.org

Methods involving Silylation and Ring Opening of Difluorocyclopropanes for α,α-Difluoroketones

The synthesis of α,α-difluoroketones, particularly cyclic variants like α,α-difluorocyclopentanones, can be achieved through a sequence involving the difluorocyclopropanation of silyl dienol ethers followed by a ring-opening rearrangement. nii.ac.jparkat-usa.org This strategy allows for the simultaneous introduction of fluorine atoms and the construction of the carbon skeleton. arkat-usa.org

The process begins with the reaction of a silyl dienol ether with a source of difluorocarbene. nii.ac.jparkat-usa.org An organocatalytic method utilizes trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) to generate difluorocarbene under mild conditions, which then reacts with the silyl dienol ether to form a 1,1-difluoro-2-siloxy-2-vinylcyclopropane intermediate. nii.ac.jparkat-usa.org

This cyclopropane (B1198618) intermediate is then subjected to a fluoride ion-catalyzed ring-opening to produce a 1-fluorovinyl vinyl ketone. nii.ac.jp Subsequent treatment of this precursor can induce a Nazarov cyclization to yield α-fluorocyclopentenone derivatives. nii.ac.jp Alternatively, a metal-free approach allows for a sequential vinylcyclopropane/cyclopentene (VCP) rearrangement of the intermediate to provide 5,5-difluorocyclopent-1-en-1-yl silyl ethers, which are precursors to α,α-difluorocyclopentanones. arkat-usa.org

Stereoselective Synthesis and Resolution of Fluorinated Ketone Derivatives

Enzymatic Kinetic Resolution of α,α-Difluoro-β-Hydroxyketones

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In enzymatic kinetic resolution, enzymes serve as highly selective chiral catalysts. wikipedia.org This approach has been successfully applied to the resolution of various α,α-difluoro-β-hydroxyketones. tandfonline.com A common method involves the enantioselective hydrolysis of the corresponding acetates of these fluorinated ketones. tandfonline.com

The success of an enzymatic kinetic resolution hinges on finding an enzyme with high activity and enantioselectivity for a specific substrate. nih.gov Therefore, a crucial step is the screening of various commercially available enzymes, such as different types of lipases, to identify the most effective one. tandfonline.com For the resolution of α,α-difluoro-β-hydroxyketones, lipases are commonly employed to catalyze the enantioselective hydrolysis of their acetate (B1210297) derivatives. tandfonline.com

Optimization of the reaction conditions is also critical for achieving high enantiomeric purity. This can involve modifying the acyl group attached to the substrate. tandfonline.com By systematically screening different enzymes and acyl groups, it is possible to obtain both enantiomers of the target molecule in a highly enantioselective manner. tandfonline.com

The enzymatic kinetic resolution strategy has been effectively demonstrated for the synthesis of optically active 3,3-difluoro-2-hydroxy-4-decanone. tandfonline.com Through the process of screening various enzymes and acyl groups, researchers were able to conduct an enantioselective hydrolysis of the corresponding acetate of racemic 3,3-difluoro-2-hydroxy-4-decanone using Lipase MY. tandfonline.com This optimized process successfully yielded both enantiomers of the target compound with high enantiomeric purity. tandfonline.com

Below is a table summarizing the results of enzyme screening for the kinetic resolution of a similar β-hydroxyketone, highlighting how different enzymes can yield varying levels of enantiomeric excess (ee) and conversion.

| Enzyme | Conversion (%) | Product ee (%) | Configuration |

|---|---|---|---|

| Lipase A | 45 | 85 | R |

| Lipase B | 50 | 92 | R |

| Lipase MY | 48 | >99 | R |

| Esterase C | 30 | 75 | S |

Note: Data is illustrative and based on typical outcomes from enzyme screening experiments for kinetic resolutions.

Diastereoselective Approaches in Fluorinated Ketone Synthesis

Diastereoselective synthesis provides a powerful route to control the stereochemistry of molecules with multiple chiral centers. For fluorinated ketones, several diastereoselective methods have been developed.

One notable example is the diastereoselective Mannich reaction between α-fluoro ketones and N-tert-butylsulfinylimines. acs.org This method offers a direct path to a variety of α-fluoro-β-amino ketones that contain fluorinated stereogenic carbon centers. acs.org The reaction proceeds with good yields and, crucially, high diastereoselectivities. acs.org It is applicable to a broad range of substrates, including both cyclic and linear α-fluoro ketones. acs.org

Another approach involves the solvent-assisted diastereoselective addition of trimethylsilyl cyanide (TMSCN) to cyclic α-fluoro ketones. researchgate.net By using a strongly electron-donating solvent like DMF, the TMS-protected cyanohydrin product can be obtained in high yields and with good diastereoselectivities (dr up to 22:1). researchgate.net These products can be further converted into valuable fluorinated 1,2-amino alcohols. researchgate.net

The table below presents representative results from a diastereoselective Mannich reaction, showcasing the high levels of diastereomeric ratio (dr) achievable.

| α-Fluoro Ketone Substrate | Imine Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1-Fluoro-2-propanone | N-tert-Butylsulfinylbenzaldimine | 85 | 95:5 |

| 2-Fluorocyclohexanone | N-tert-Butylsulfinylbenzaldimine | 92 | 98:2 |

| 3-Fluoro-2-butanone | N-tert-Butylsulfinyl-4-methoxybenzaldimine | 88 | 96:4 |

| 1-Fluoro-3,3-dimethyl-2-butanone | N-tert-Butylsulfinyl-4-chlorobenzaldimine | 79 | 94:6 |

Note: Data is illustrative of typical results reported for diastereoselective Mannich reactions of α-fluoro ketones.

Electronic and Inductive Effects of the C-F Bond on Carbonyl Reactivity

The strong electronegativity of the fluorine atom in 1-fluoro-2-decanone exerts a powerful inductive effect, influencing the electron distribution around the carbonyl group and the acidity of the adjacent α-hydrogens. solubilityofthings.comvulcanchem.com

The carbon-fluorine bond significantly impacts the electrophilicity of the carbonyl carbon. solubilityofthings.comvulcanchem.com The highly electronegative fluorine atom withdraws electron density from the adjacent carbon, which in turn increases the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org This inductive effect enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.orgontosight.aibeilstein-journals.org

Table 1: Comparison of Electronegativity and its Influence on Carbonyl Reactivity

| Halogen | Electronegativity (Pauling Scale) | Expected Impact on Carbonyl Carbon Electrophilicity | Observed Reactivity in Nucleophilic Addition |

| Fluorine | 3.98 | Highest increase | Lower than Cl and Br derivatives beilstein-journals.org |

| Chlorine | 3.16 | Moderate increase | Higher than F derivatives beilstein-journals.org |

| Bromine | 2.96 | Lower increase | Higher than F derivatives beilstein-journals.org |

This table is generated based on established chemical principles and findings from comparative studies on α-haloketones. beilstein-journals.org

The acidity of the α-hydrogens in carbonyl compounds is a key factor in their reactivity, particularly in reactions involving enolates. pressbooks.pub The inductive effect of the fluorine atom in 1-fluoro-2-decanone increases the acidity of the remaining α-hydrogen. The electron-withdrawing nature of fluorine stabilizes the resulting carbanion (enolate) formed upon deprotonation. pressbooks.pubsiue.edu

However, the effect of α-fluorine substitution on enolization is complex. While the increased acidity of the α-hydrogen would suggest a higher tendency to form an enolate, the fluorine atom can also destabilize the resulting C=C double bond of the enol form. stackexchange.com Fluorine, being highly electronegative, prefers to bond with orbitals that have a higher p-character. Its presence on an sp2-hybridized carbon of the enol double bond can lead to destabilization. stackexchange.com Despite this, fluorinated ketones generally exhibit a higher enol content compared to their non-fluorinated counterparts. siue.edu The interconversion between the keto and enol forms, known as tautomerization, can be catalyzed by both acids and bases. pressbooks.pub

Nucleophilic Addition Reactions to the Fluorinated Carbonyl Group

1-fluoro-2-decanone is reactive towards nucleophiles due to the polarized nature of its carbonyl group. ontosight.aievitachem.com Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp2 to sp3. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

The stereochemistry of these reactions is an important consideration. Since the carbonyl group is planar, a nucleophile can attack from either face. If the two groups attached to the carbonyl are different, as is the case with 1-fluoro-2-decanone, the addition of a nucleophile creates a new chiral center. This can result in a racemic mixture of enantiomers. libretexts.org

Rearrangement and Fragmentation Pathways Induced by Fluorine

The presence of the fluorine atom can influence the rearrangement and fragmentation pathways of 1-fluoro-2-decanone, particularly in mass spectrometry. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. wikipedia.orglibretexts.org

In α-cleavage, the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org For 1-fluoro-2-decanone, this could involve the cleavage of the C1-C2 bond or the C2-C3 bond. The McLafferty rearrangement is a characteristic fragmentation for ketones with longer alkyl chains and involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond. wikipedia.org

Rearrangement reactions can also be observed in synthetic transformations. For instance, the Favorskii rearrangement converts α-haloketones to carboxylic acids or esters upon treatment with a base. wiley-vch.de While not specifically documented for 1-fluoro-2-decanone, this is a potential reaction pathway for α-haloketones in general.

Mechanistic Investigations of Selective Fluorination Processes

The synthesis of α-fluoroketones like 1-fluoro-2-decanone often involves electrophilic fluorination using reagents such as Selectfluor®. sapub.orgresearchgate.net The mechanism of this reaction is a subject of ongoing investigation, with evidence suggesting the involvement of different intermediates depending on the reaction conditions and substrate. scispace.com

A plausible mechanism for the fluorination of ketones with Selectfluor® involves the initial formation of an enol or enolate. sapub.orgscispace.com The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor® reagent. sapub.org

In addition to polar mechanisms, radical pathways have also been proposed for fluorination reactions. scispace.com Some studies suggest that single electron transfer (SET) processes can lead to the formation of a fluorine radical (F•). scispace.com The reactivity of these radical intermediates can be understood through the concept of polarity matching, where the electrophilicity or nucleophilicity of the radical influences its subsequent reactions. acs.orgresearchgate.net For instance, an electrophilic radical will preferentially react with an electron-rich site. rsc.org

In the context of ketone fluorination, photocatalytic methods have been developed that utilize radical intermediates. nih.gov These methods can offer high selectivity, which is influenced by factors such as steric hindrance and the electronic properties of the substrate. nih.gov The generation of radical intermediates and their subsequent reactions are key to understanding the selectivity observed in these fluorination processes. acs.orgmdpi.com

Reactivity and Reaction Mechanisms of 2 Decanone, 1 Fluoro

Stereochemical Outcomes of Fluorination Reactions

The introduction of a fluorine atom at the C1 position of 2-decanone (B165314) creates a chiral center, leading to the possibility of (R)- and (S)-enantiomers of 1-fluoro-2-decanone. The stereochemical outcome of fluorination reactions to synthesize this compound is of significant interest, as the biological activity and physicochemical properties of the resulting enantiomers can differ substantially. The discussion of stereochemical outcomes focuses on the asymmetric fluorination of the precursor, 2-decanone, to yield the chiral product, 1-fluoro-2-decanone.

The stereoselective synthesis of α-fluoro ketones, such as 1-fluoro-2-decanone, is a challenging yet crucial area of organofluorine chemistry. The primary methods to control the stereochemistry of the newly formed C-F bond involve catalyst-controlled enantioselective fluorination of a prochiral enolate or enol equivalent of 2-decanone.

Enantioselective Fluorination of Acyclic Ketones:

While specific studies on the asymmetric fluorination of 2-decanone to yield 1-fluoro-2-decanone are not extensively documented in the reviewed literature, general principles derived from the fluorination of other acyclic ketones can be applied. The enantioselectivity of these reactions is highly dependent on the catalyst system, the fluorinating agent, and the reaction conditions.

Catalytic Systems:

Various catalytic systems have been developed for the enantioselective α-fluorination of carbonyl compounds. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysis: Chiral complexes of transition metals such as palladium, copper, nickel, and cobalt have been successfully employed in the asymmetric fluorination of β-ketoesters and other activated carbonyl compounds. beilstein-journals.orgacs.orgnih.gov For a substrate like 2-decanone, a chiral palladium complex, for instance, could coordinate with the enolate of the ketone, creating a chiral environment that directs the attack of an electrophilic fluorinating agent to one face of the enolate, leading to an excess of one enantiomer of 1-fluoro-2-decanone. nih.gov The choice of ligand is critical in achieving high enantioselectivity. Bidentate ligands like BINAP and bis(oxazoline) derivatives have shown considerable success in similar transformations. acs.orgnih.gov

Organocatalysis: Chiral amine catalysts, particularly those derived from cinchona alkaloids, have emerged as powerful tools for the enantioselective α-fluorination of aldehydes and ketones. nih.govprinceton.edu In the case of 2-decanone, a chiral primary or secondary amine catalyst would react to form a chiral enamine intermediate. This enamine would then be attacked by an electrophilic fluorine source, with the stereochemical outcome dictated by the steric and electronic properties of the catalyst. The use of imidazolidinone catalysts has been effective for the α-fluorination of various aldehydes and could potentially be adapted for ketones. nih.govprinceton.edu

Fluorinating Agents:

The choice of the electrophilic fluorinating agent is also crucial. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used due to their reactivity and handling characteristics. mdpi.com The interaction between the fluorinating agent and the catalyst-substrate complex plays a significant role in determining the enantiomeric excess (ee) of the product.

Expected Stereochemical Control:

For the asymmetric fluorination of 2-decanone, the long alkyl chain (octyl group) can present steric challenges. However, successful enantioselective fluorinations of other long-chain acyclic ketones have been reported, suggesting that high stereocontrol is achievable. The key is to select a catalytic system that can effectively differentiate between the two prochiral faces of the enolate derived from 2-decanone.

A hypothetical highly enantioselective fluorination of 2-decanone is depicted below:

Figure 1: Proposed enantioselective fluorination of 2-decanone to (R)- or (S)-1-fluoro-2-decanone using a chiral catalyst.

The table below summarizes representative data from the literature on the asymmetric α-fluorination of acyclic ketones, which can serve as a reference for the potential outcomes in the synthesis of 1-fluoro-2-decanone. It is important to note that these are not results for 2-decanone itself but for analogous substrates, and optimization would be required.

| Substrate | Catalyst System | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Acyclic β-Ketoester | Ti(TADDOLato) | Selectfluor | MeCN | >80 | up to 90 | acs.org |

| Acyclic β-Ketoester | Cu(II)/Bis(oxazoline) | NFSI | HFIP | - | >80 | acs.org |

| Acyclic Aldehyde | Imidazolidinone | NFSI | - | - | up to 99 | princeton.edu |

| α-Cyano Ester | Pd(II)/Chiral Ligand | NFSI | i-PrOH | High | 85-99 | nih.gov |

Advanced Spectroscopic Analysis and Methodological Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Ketone Elucidation

NMR spectroscopy is a cornerstone for the characterization of 1-fluoro-2-decanone, offering unparalleled insight into its molecular framework. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR.

Fluorine-19 NMR is exceptionally sensitive for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. uniroma1.it For 1-fluoro-2-decanone, the ¹⁹F NMR spectrum is expected to provide a clear signal indicating the chemical environment of the fluorine atom. The chemical shift (δ) is highly sensitive to the electronic surroundings. In α-fluoro ketones, the fluorine resonance is influenced by the neighboring carbonyl group and the alkyl chain.

Studies on similar α-fluorinated ketones show that the ¹⁹F chemical shift can vary. For instance, in 2-fluoro-1,3-indanedione, a resonance is observed at δ -207.3 ppm, which is a doublet due to coupling with the adjacent proton. sapub.org For acyclic α-fluoro ketones, the chemical shifts are also found in the highly shielded region of the spectrum. The specific chemical shift for 1-fluoro-2-decanone would be a unique identifier for the compound. The signal for the single fluorine in 1-fluoro-2-decanone is anticipated to be a triplet due to coupling with the two adjacent protons of the fluoromethyl group (-CH₂F).

Table 1: Predicted ¹⁹F NMR Data for 1-fluoro-2-decanone

| Parameter | Predicted Value/Pattern | Rationale |

|---|---|---|

| Chemical Shift (δ) | Highly shielded region | Typical for fluorine alpha to a carbonyl group. sapub.orgresearchgate.net |

| Multiplicity | Triplet (t) | Coupling to the two adjacent protons (-CH₂F). |

The presence of the fluorine atom significantly impacts the ¹H and ¹³C NMR spectra of 1-fluoro-2-decanone, primarily through spin-spin coupling (J-coupling).

Proton (¹H) NMR: The protons on the carbon bearing the fluorine atom (C1) in 1-fluoro-2-decanone are expected to appear as a doublet of triplets. The large two-bond coupling to fluorine (²JHF) would cause the primary splitting into a doublet, and the smaller three-bond coupling to the C3 methylene (B1212753) protons (³JHH) would further split each peak into a triplet. The chemical shift of these protons would be shifted downfield compared to a non-fluorinated alkane due to the deshielding effect of both the fluorine and the carbonyl group. The protons on C3, adjacent to the carbonyl group, would likely appear as a triplet, coupled to the protons on C4.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. The most significant features in the spectrum of 1-fluoro-2-decanone would be the signals for C1 and C2.

C1 Signal: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. In similar structures like 2-fluoro-1,3-indanedione, this coupling is substantial, around 211.2 Hz. sapub.org

C2 Signal (Carbonyl Carbon): The carbonyl carbon will also show coupling to the fluorine atom, but over two bonds (²JCF). This will result in the carbonyl signal appearing as a doublet with a smaller coupling constant, typically in the range of 15-30 Hz for α-fluoro ketones. sapub.org The chemical shift for the carbonyl carbon is expected in the typical ketone range, around 205-210 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for 1-fluoro-2-decanone

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | C1 (-CH₂F) | ~4.5 - 5.5 | Doublet of Triplets (dt) | ²JHF ≈ 47-52; ³JHH ≈ 7 |

| ¹H | C3 (-CH₂) | ~2.5 - 2.7 | Triplet (t) | ³JHH ≈ 7 |

| ¹³C | C1 (-CH₂F) | ~80 - 95 | Doublet (d) | ¹JCF ≈ 180-220 |

| ¹³C | C2 (C=O) | ~205 - 210 | Doublet (d) | ²JCF ≈ 15-30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of 1-fluoro-2-decanone, offering key information about its functional groups and conformation.

The most prominent feature in the Infrared (IR) spectrum of a ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones like 2-decanone (B165314), this band typically appears around 1715 cm⁻¹. orgchemboulder.com

The introduction of an α-fluorine atom, due to its high electronegativity, exerts a strong inductive effect (-I effect). This effect tends to withdraw electron density from the carbonyl carbon, strengthening and shortening the C=O bond. Consequently, the C=O stretching frequency in α-fluoro ketones is shifted to a higher wavenumber (a "blue shift") compared to their non-fluorinated counterparts. bfh.ch This shift is a diagnostic feature for the presence of an α-halogen. For 1-fluoro-2-decanone, the C=O stretching frequency is expected to be observed in the range of 1725-1745 cm⁻¹. The C-F bond itself will have a characteristic stretching absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. libretexts.org

Table 3: Comparison of Carbonyl (C=O) Stretching Frequencies

| Compound | Typical C=O Stretch (cm⁻¹) | Effect |

|---|---|---|

| 2-Decanone (aliphatic ketone) | ~1715 | Reference |

While IR spectroscopy is excellent for identifying functional groups, Raman spectroscopy is often more sensitive to the skeletal vibrations of the carbon chain and can be a powerful tool for conformational analysis. bfh.chnih.gov The long alkyl chain of 1-fluoro-2-decanone can adopt various conformations.

In α-fluoro ketones, a key conformational equilibrium exists around the C1-C2 bond, leading to different spatial arrangements of the C-F and C=O bonds (e.g., cis and gauche conformers). These different conformers can have distinct vibrational signatures in the Raman spectrum, particularly in the C-F and C-C stretching regions. nih.gov By analyzing the Raman spectra at different temperatures or in different solvents, it is possible to study the equilibrium between these conformers and determine their relative thermodynamic stabilities. nih.gov Such studies on similar molecules like fluoroacetone (B1215716) have successfully identified and quantified different conformers in solution. nih.gov

Mass Spectrometry (MS) in Mechanistic Studies and Product Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 1-fluoro-2-decanone, as well as for gaining structural information from its fragmentation patterns.

For 1-fluoro-2-decanone (C₁₀H₁₉FO), the exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data for confirmation. Predicted mass spectrometry data shows prominent adducts such as [M+H]⁺ at m/z 175.14928 and [M+Na]⁺ at m/z 197.13122, which serve as diagnostic peaks for its identification.

The fragmentation of ketones in MS is well-understood and typically involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For 1-fluoro-2-decanone, two primary α-cleavage pathways are possible:

Cleavage between C1 and C2, resulting in the loss of a fluoromethyl radical (•CH₂F) and the formation of a C₉H₁₇O⁺ acylium ion.

Cleavage between C2 and C3, leading to the loss of an octyl radical (•C₈H₁₇) and the formation of a CH₂FCO⁺ ion.

Another common fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. whitman.edu The analysis of these characteristic fragment ions in the mass spectrum allows for unambiguous confirmation of the structure of 1-fluoro-2-decanone and can be used to monitor its formation in chemical reactions.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 1-fluoro-2-decanone

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₀FO⁺ | 175.14928 |

| [M+Na]⁺ | C₁₀H₁₉FONa⁺ | 197.13122 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 1-fluoro-2-decanone (C₁₀H₁₉FO), HRMS provides a precise mass measurement of the molecular ion, which can be compared against the theoretical exact mass calculated from the isotopic masses of its constituent atoms. This allows for the confident confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass.

The analysis typically involves soft ionization techniques, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of isobars.

Predicted HRMS data for common adducts of 1-fluoro-2-decanone demonstrates the precision required for molecular formula confirmation. uni.lu The measured mass-to-charge ratio (m/z) values can be used to verify the compound's identity in a sample. vulcanchem.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-fluoro-2-decanone Adducts| Adduct Type | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₀FO⁺ | 175.14928 |

| [M+Na]⁺ | C₁₀H₁₉FONa⁺ | 197.13122 |

| [M+K]⁺ | C₁₀H₁₉FOK⁺ | 213.10516 |

| [M+NH₄]⁺ | C₁₀H₂₃FNO⁺ | 192.17582 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, precursor ions of 1-fluoro-2-decanone (e.g., the [M+H]⁺ ion at m/z 175.1) are isolated and then subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of aliphatic ketones is well-characterized and typically involves two primary pathways:

Alpha-Cleavage (α-cleavage): This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For 1-fluoro-2-decanone, this can occur on either side of the ketone.

Cleavage between C2 and C3 would result in the loss of a C₈H₁₇ radical, leading to the formation of a [CH₂FCO]⁺ acylium ion.

Cleavage between C1 and C2 would result in the loss of the fluoromethyl radical (•CH₂F), forming a C₉H₁₇O⁺ acylium ion.

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon bond, resulting in the elimination of a neutral alkene.

The presence of the highly electronegative fluorine atom on the alpha-carbon can influence these fragmentation pathways, potentially making certain cleavages more or less favorable compared to its non-fluorinated analog, 2-decanone. nih.govchromatographyonline.com Analysis of the product ion spectrum allows for the reconstruction of these fragmentation pathways, which is crucial for the unambiguous structural confirmation of unknown analytes. mdpi.com

Table 2: Plausible Fragmentation Pathways for Protonated 1-fluoro-2-decanone ([M+H]⁺)| Fragmentation Type | Neutral Loss | Proposed Product Ion Formula | Predicted Product Ion m/z |

|---|---|---|---|

| α-cleavage (loss of octyl radical) | •C₈H₁₇ | C₂H₂FO⁺ | 61.01 |

| α-cleavage (loss of fluoromethyl radical) | •CH₂F | C₉H₁₇O⁺ | 141.13 |

| McLafferty Rearrangement | C₇H₁₄ (heptene) | C₃H₆FO⁺ | 77.04 |

| Loss of Water | H₂O | C₁₀H₁₈F⁺ | 157.14 |

| Loss of Hydrogen Fluoride (B91410) | HF | C₁₀H₁₈O⁺ | 155.14 |

Chromatographic Techniques Coupled with Spectrometry (e.g., GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. dokumen.pubthermofisher.cnepa.gov The analysis of a sample potentially containing 1-fluoro-2-decanone would involve injecting the sample into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.cn As 1-fluoro-2-decanone elutes from the column, it enters the mass spectrometer's ion source, is ionized (typically by electron ionization, EI), and the resulting mass spectrum is recorded.

The combination of two orthogonal pieces of information—the retention time from the GC and the mass spectrum from the MS—provides a very high degree of certainty in compound identification. thermofisher.cn The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for confirmation. nih.gov This dual-verification process is essential for distinguishing 1-fluoro-2-decanone from isomers or other structurally similar compounds within a complex matrix. d-nb.info

Application of Chemometric Approaches for Spectroscopic Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. ajmb.org In the context of spectroscopic analysis, chemometric techniques are indispensable for handling large and complex datasets, such as those generated by chromatographic or spectroscopic instruments, to improve qualitative and quantitative analysis. researchgate.netmdpi.comosti.gov These approaches can uncover underlying patterns, resolve overlapping signals, and build predictive models.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) in Mixture Analysis

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric tool used to resolve data from evolving chemical systems, particularly co-eluting or overlapping peaks in chromatographic analysis. rsc.orgbrjac.com.br When analyzing complex mixtures with GC-MS, chromatographic peaks may not be perfectly separated, leading to mixed mass spectra that are difficult to interpret. nih.gov

MCR-ALS addresses this by mathematically decomposing the mixed data matrix into the pure elution profiles (chromatograms) and pure spectral profiles (mass spectra) of the individual components. researchgate.networdpress.com The algorithm iteratively refines the shapes of these profiles under certain constraints (e.g., non-negativity, unimodality) until an optimal solution is found. brjac.com.br The application of MCR-ALS to GC-MS data can significantly enhance the ability to identify and quantify compounds in highly complex samples, effectively providing a "mathematical separation" where physical separation failed. rsc.orgnih.gov

Role and Applications in Complex Organic Synthesis

2-Decanone (B165314), 1-fluoro- as a Building Block in Novel Molecule Construction

The presence of a fluorine atom alpha to a ketone functionality in 2-decanone, 1-fluoro- provides a unique electronic environment that can be exploited in the synthesis of novel molecules. This monofluorinated ketone serves as a valuable precursor for creating structurally diverse and functionally optimized compounds.

The introduction of fluorine into natural products can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profiles. mdpi.com 2-Decanone, 1-fluoro- can be envisioned as a key starting material for the synthesis of fluorinated analogues of long-chain aliphatic natural products. For instance, it can be utilized in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce the fluorinated decanone backbone into larger, more complex structures reminiscent of fatty acid derivatives or polyketides. The resulting fluorinated compounds are of significant interest for probing biological pathways and for the development of new therapeutic agents.

While direct examples of the use of 2-decanone, 1-fluoro- in the total synthesis of a specific natural product analogue are not extensively documented in readily available literature, its potential is evident from established synthetic strategies. For example, the synthesis of fluorinated vitamin D3 analogues has been achieved through the strategic introduction of fluorine into key precursors. mdpi.com Similarly, 2-decanone, 1-fluoro- could serve as a precursor to a fluorinated A-ring synthon for the synthesis of novel vitamin D analogues with modified side chains.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated ketones, including 2-decanone, 1-fluoro-, can serve as monomers or precursors for such materials. cas.cn The ketone functionality offers a site for further chemical modification, while the fluorine atom and the long alkyl chain can impart hydrophobicity and influence the material's bulk properties. vulcanchem.com

In polymer chemistry, 2-decanone, 1-fluoro- could potentially act as an initiator or a crosslinking agent. vulcanchem.com Its incorporation into a polymer backbone could enhance the material's resistance to moisture and chemical degradation. Although specific polymers derived directly from 2-decanone, 1-fluoro- are not widely reported, the principles of polymer chemistry suggest its utility in creating fluorinated materials with tailored properties for applications in coatings, membranes, and advanced composites.

Strategic Intermediate in Multi-Step Syntheses

The reactivity of the α-fluoro ketone moiety makes 2-decanone, 1-fluoro- a valuable intermediate in various carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks.

Palladium-catalyzed reactions are powerful tools in organic synthesis. While direct carbonylation of 2-decanone, 1-fluoro- is not a standard transformation, its enol or enolate derivatives can participate in palladium-catalyzed cross-coupling reactions. For instance, the corresponding silyl (B83357) enol ether of 2-decanone, 1-fluoro- could potentially undergo palladium-catalyzed α-arylation or α-vinylation, introducing aromatic or olefinic moieties at the C1 position.

Furthermore, the principles of palladium-catalyzed carbonylation of alkyl halides can be conceptually extended. acs.org While challenging, the development of catalytic systems for the carbonylation of C-F bonds is an active area of research. More practically, derivatives of 2-decanone, 1-fluoro- could be designed to participate in intramolecular cyclization reactions catalyzed by palladium. For example, a substrate containing the 1-fluoro-2-decanone moiety and a suitably positioned alkene or aryl halide could undergo a Heck or Suzuki-type cyclization to form carbocyclic or heterocyclic ring systems. mdpi.comresearchgate.net The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, can also be applied to fluorinated substrates to produce fluorinated cyclopentenones. wikipedia.orgnih.gov

| Reaction Type | Potential Substrate Derived from 2-Decanone, 1-fluoro- | Potential Product | Catalyst System |

| α-Arylation | Silyl enol ether of 2-decanone, 1-fluoro- | 1-Aryl-1-fluoro-2-decanone | Pd(dba)₂ / Ligand |

| Intramolecular Heck Cyclization | A derivative with a pendant alkene | Fused or spirocyclic fluorinated ketone | Pd(OAc)₂ / PPh₃ |

| Nazarov Cyclization | A divinyl ketone derived from 2-decanone, 1-fluoro- | Fluorinated cyclopentenone | Lewis Acid (e.g., FeCl₃) |

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic method for forming β-hydroxy esters. libretexts.org This reaction and its modern variants have been successfully applied to fluorinated substrates. rsc.orgrsc.orgbeilstein-journals.org 2-Decanone, 1-fluoro- can act as the electrophilic carbonyl component in a Reformatsky-type reaction with an α-halo ester, leading to the formation of a β-hydroxy-α-fluoro ester with a long alkyl chain.

Alternatively, and more synthetically intriguing, is the use of reagents derived from α-fluoro ketones in Reformatsky-type additions. While the classical Reformatsky reagent is a zinc enolate of an α-halo ester, similar organometallic reagents can be generated from α-fluoro ketones. libretexts.orgwikipedia.org These reagents can then add to aldehydes or ketones to form more complex fluorinated alcohols. The enantioselective versions of these reactions, often employing chiral ligands, can provide access to enantioenriched fluorinated building blocks. rsc.orgrsc.orgua.es

| Reactants | Reagent/Catalyst | Product Type |

| 2-Decanone, 1-fluoro- + Ethyl bromoacetate | Zinc | β-Hydroxy-γ-fluoro ester |

| Aldehyde + Organozinc reagent from 1-bromo-1-fluoro-2-decanone | Zinc | Fluorinated diol derivative |

| 2-Decanone, 1-fluoro- + Ethyl iodofluoroacetate | Diethylzinc / Chiral Ligand | Enantioenriched α,α'-difluoro-β-hydroxy ester |

Derivatization Chemistry for Enhanced Functionality or Analytical Utility

The ketone functional group in 2-decanone, 1-fluoro- is amenable to a wide range of derivatization reactions. These transformations can be used to introduce new functionalities, thereby expanding the synthetic utility of the molecule, or to prepare derivatives suitable for analytical purposes. For instance, reaction with a chiral derivatizing agent can produce diastereomers that can be separated by chromatography, allowing for the determination of enantiomeric purity. researchgate.net

For analytical utility, especially in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), the ketone can be converted into an oxime, hydrazone, or other derivative that may have improved chromatographic properties or a stronger chromophore for UV detection. thermofisher.cn The presence of the fluorine atom provides a unique mass spectral signature that can aid in identification.

| Derivatization Reagent | Product Type | Application |

| Hydroxylamine | Oxime | Introduction of a nucleophilic nitrogen, analytical standard |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Enhanced UV detection in HPLC, classical qualitative analysis |

| Chiral Amine | Chiral Imine/Enamine | Enantiomeric resolution, asymmetric synthesis |

| (S)-Naproxen-derived hydrazine (B178648) | Diastereomeric hydrazones | Chiral separation by HPLC researchgate.net |

Formation of Hydrazone Linkers for Polymer Conjugation

The conjugation of molecules to polymers is a critical strategy in the development of advanced materials and drug delivery systems. nih.gov One common method to achieve this is through the formation of hydrazone linkers, which are created by the reaction of a ketone or aldehyde with a hydrazine derivative. researchgate.netacs.orgnih.gov This reaction is particularly useful because the resulting hydrazone bond can be designed to be cleavable under specific conditions, such as a change in pH. ui.ac.id

The ketone functional group in 1-fluoro-2-decanone makes it a candidate for this type of conjugation. The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the hydrazone. This process can be used to attach the decanone derivative to a polymer backbone that has been functionalized with hydrazine groups. thieme-connect.com

For instance, the non-fluorinated analog, 2-decanone, has been utilized in the synthesis of brushed block copolymers through conjugation to a poly(ethylene glycol)-poly(aspartate hydrazide) block copolymer via an acid-labile hydrazone linker. sigmaaldrich.com This demonstrates the feasibility of using the ketone group on a decanone backbone for polymer conjugation.

While this application is established for the parent compound, specific studies detailing the use of 1-fluoro-2-decanone in the formation of hydrazone linkers for polymer conjugation are not widely reported in the available scientific literature. However, the presence of the fluorine atom could potentially influence the rate of hydrazone formation and the stability of the resulting linker due to its electron-withdrawing nature.

Chemical Modification for Specific Research Purposes

The chemical structure of 1-fluoro-2-decanone offers several avenues for modification to create new molecules for specific research purposes. As a ketone, it can undergo a variety of well-established organic reactions, such as reduction and oxidation. ontosight.ai These modifications can be used to synthesize a range of derivatives with potentially unique biological or material properties.

The introduction of a fluorine atom into an organic molecule is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. ontosight.ai Therefore, 1-fluoro-2-decanone could serve as a valuable intermediate in the synthesis of novel fluorinated compounds for pharmaceutical or agrochemical research.

The reactivity of the ketone group allows for reactions such as:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-fluorodecan-2-ol. This transformation can be achieved using various reducing agents.

Oxidation: While ketones are generally resistant to oxidation, under specific conditions, they can be cleaved to form carboxylic acids.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Despite these potential transformations, specific examples of the chemical modification of 1-fluoro-2-decanone for particular research applications are not extensively detailed in the surveyed literature. The compound remains a molecule of interest for its potential as a building block in the synthesis of more complex fluorinated structures.

Data Tables

Table 1: Physicochemical Properties of 1-fluoro-2-decanone

| Property | Value |

| Molecular Formula | C10H19FO |

| Molecular Weight | 174.26 g/mol |

| CAS Number | 334-38-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 226 °C at 760 mmHg |

| Density | 0.888 g/cm³ |

| Refractive Index | 1.409 |

The data in this table is compiled from multiple sources. nih.govnih.gov

Biochemical Transformations and Enzymatic Interactions Non Human Systems

Enzymatic Biocatalysis of Fluorinated Ketones

The enzymatic manipulation of fluorinated ketones, such as 1-fluoro-2-decanone, is a field of significant interest due to the utility of the resulting chiral fluorinated alcohols as building blocks in medicinal chemistry.

Microbial Transformations for Chiral Synthons

Microorganisms are frequently employed as whole-cell biocatalysts for the asymmetric reduction of prochiral ketones to produce optically active alcohols. This approach is advantageous as it often circumvents the need for costly cofactor regeneration. For instance, various bacterial and fungal strains have been screened for their ability to reduce ketones with high enantioselectivity. Studies on analogous ketones have demonstrated the efficacy of this method. For example, the biocatalytic reduction of 2-octanone (B155638) has been successfully achieved with high enantioselectivity using whole cells of Acetobacter pasteurianus. nih.govresearchgate.net This suggests that similar microbial screening could yield catalysts for the stereoselective reduction of 1-fluoro-2-decanone.

The production of chiral alcohols from ketones is a key application of microbial biotransformation. The enantiomeric purity of the resulting alcohol is a critical parameter, and various microorganisms have been shown to produce either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.).

Table 1: Examples of Microbial Reduction of Prochiral Ketones

| Substrate | Microorganism | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| 2-Octanone | Acetobacter pasteurianus GIM1.158 | (R)-2-octanol | >99.9% |

| Acetophenone | Endophytic Fungi (e.g., Talaromyces sp. H4) | 1-Phenylethanol | Varies by strain |

| 3-Chloropropiophenone | Acetobacter pasteurianus GIM1.158 | (S)-3-chloro-1-phenylpropanol | 99.7% |

Enzyme Selectivity and Substrate Scope in Fluorinated Ketone Reduction or Oxidation

Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a more controlled approach to the stereoselective reduction of ketones. nih.govresearchgate.net These enzymes, often available as commercial kits, exhibit a broad substrate scope and can be selected to produce either the (R)- or (S)-alcohol with high precision. researchgate.net The stereoselectivity of these enzymes is dictated by the three-dimensional structure of their active site, which preferentially binds the substrate in a specific orientation for hydride transfer from the cofactor (NADPH or NADH). nih.gov

Research on α-fluoro-β-ketoesters has shown that commercially available KREDs can stereoselectively synthesize α-fluoro-β-hydroxy esters through dynamic reductive kinetic resolution. alaska.edualaska.edu This highlights the potential of KREDs to effectively reduce fluorinated ketones like 1-fluoro-2-decanone. The choice of enzyme can determine the diastereomeric outcome (syn or anti) when a second chiral center is present. alaska.edu

In addition to reduction, enzymatic oxidation of fluorinated compounds is also a relevant transformation. For example, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of ketones to esters or lactones. While specific studies on 1-fluoro-2-decanone are limited, the enzymatic Baeyer-Villiger oxidation of other cyclic ketones has been demonstrated. nih.gov

Non-Human Metabolic Pathways of Fluorinated Ketones

The metabolic fate of fluorinated ketones in non-human systems, particularly microorganisms, is crucial for understanding their environmental persistence and potential for bioremediation.

Biotransformation Studies in Microorganisms

Fungi are known for their ability to metabolize a wide range of xenobiotic compounds, including ketones. nih.gov The biotransformation of ketones by fungi can involve several types of reactions, such as reduction to the corresponding alcohol, hydroxylation at various positions, and Baeyer-Villiger oxidation to form esters. nih.govmdpi.com For instance, the fungus Fusarium sp. has been shown to perform both the oxidoreduction of 2-methylcyclohexanone (B44802) and its Baeyer-Villiger oxidation to the corresponding lactone. nih.gov

Studies on the fungal biotransformation of fluorinated organic compounds, such as 6:2 fluorotelomer alcohol, have revealed that fungi can metabolize these compounds into various products, including polyfluorinated carboxylic acids. researchgate.net This suggests that fungi likely possess the enzymatic machinery to also transform 1-fluoro-2-decanone, potentially through initial reduction of the keto group followed by further modifications.

Table 2: Common Fungal Biotransformations of Ketones and Related Compounds

| Type of Reaction | Description | Example Organism(s) |

|---|---|---|

| Carbonyl Reduction | Conversion of a ketone to a secondary alcohol. | Talaromyces sp., Fusarium sp. |

| Hydroxylation | Introduction of a hydroxyl group into the molecule. | Various fungi |

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone. | Fusarium sp. |

| De-epoxidation | Removal of an epoxide group. | Various fungi |

| Glycosylation | Attachment of a sugar moiety. | Various fungi |

Analysis of Metabolite Profiles via Advanced Analytical Techniques

The identification and quantification of metabolites resulting from the biotransformation of 1-fluoro-2-decanone rely on advanced analytical techniques. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often employed to increase the volatility of polar metabolites containing hydroxyl or carboxyl groups. nih.gov LC-MS is a powerful tool for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile. nih.govmdpi.com The use of different ionization techniques, such as electrospray ionization (ESI), allows for the sensitive detection of a broad spectrum of compounds.

Untargeted metabolomics approaches using these techniques can provide a comprehensive overview of the metabolic changes in a microorganism upon exposure to 1-fluoro-2-decanone, enabling the identification of novel biotransformation products and pathways. researchgate.netnih.gov Stable isotope labeling, where a labeled version of the substrate is used, can aid in tracking the fate of the compound and elucidating the biosynthetic pathways of its metabolites. dtu.dk

Interactions with Non-Human Proteins and Biomacromolecules

The biological effects and transformations of 1-fluoro-2-decanone are mediated by its interactions with non-human proteins and other biomacromolecules. The most direct interactions are with the enzymes responsible for its metabolism.

The binding of 1-fluoro-2-decanone to the active site of enzymes like ketoreductases is a key interaction that determines the efficiency and stereoselectivity of its reduction. nih.gov The substrate binds in a specific orientation within the active site, positioning the carbonyl group for hydride transfer from the NADPH or NADH cofactor. The nature of the amino acid residues lining the active site influences the substrate specificity and stereochemical outcome of the reaction.

Investigation of Enzymatic Inhibition Mechanisms

Fluoroketones, particularly α-fluorinated ketones, are effective inhibitors of serine proteases. nih.gov The mechanism of inhibition is believed to involve the formation of a stable hemiacetal adduct with the active site serine residue of the enzyme. nih.govnih.gov This adduct acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the normal catalytic hydrolysis of a peptide bond. nih.govnih.gov The stability of this hemiacetal complex effectively inactivates the enzyme. patsnap.com

The inhibitory potency of fluoroketones is often several orders of magnitude greater than their non-fluorinated counterparts. nih.gov For instance, certain fluorinated ketone analogs of acetylcholine (B1216132) are 10,000 to 100,000 times more effective as inhibitors of acetylcholinesterase than the corresponding methyl ketone. nih.gov This enhanced activity is attributed to the electron-withdrawing nature of the fluorine atoms. mdpi.com

Fluoroketone-based inhibitors have been developed for a range of enzymes beyond serine proteases, including zinc metalloproteases and aspartyl proteases. nih.gov In these cases, the hydrated form of the fluoroketone is thought to be the inhibitory species, again by mimicking the tetrahedral transition state of the substrate. nih.gov

Below is a table summarizing the inhibitory activity of various fluoroketone compounds against different enzymes.

| Fluoroketone Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M |

| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M |

| Difluorostatone-containing pepstatin analog | Pepsin | 6 x 10⁻¹¹ M |

This table presents examples of fluoroketone inhibitors and their corresponding target enzymes and inhibition constants as found in the cited literature. nih.gov

Ligand Binding Studies with Odorant-Binding Proteins (OBPs)

Specific ligand binding studies of 1-fluoro-2-decanone with odorant-binding proteins (OBPs) have not been documented in the available research. However, the general characteristics of OBP-ligand interactions provide a framework for understanding how this compound might be recognized and transported in olfactory systems.

OBPs are small, soluble proteins found in the mucus of the nasal cavity in vertebrates and in the sensillar lymph of insects. nih.govwikipedia.org Their primary function is to bind to hydrophobic odorant molecules, solubilize them in the aqueous environment, and transport them to the olfactory receptors located on the dendritic membranes of olfactory receptor neurons. nih.govwikipedia.orgmdpi.com

The binding of odorants to OBPs is a reversible process, with affinities typically in the micromolar range. nih.gov The binding pocket of OBPs is generally hydrophobic, allowing them to accommodate a wide variety of non-polar and weakly polar molecules. nih.govwalshmedicalmedia.com The binding is often non-specific, with a single OBP capable of binding to a range of different odorants. walshmedicalmedia.com

The interaction between an odorant and an OBP is primarily driven by hydrophobic interactions, although hydrogen bonding and van der Waals forces can also play a role. frontiersin.org Some OBPs have been shown to undergo conformational changes upon ligand binding. plos.org It has been proposed that the OBP-odorant complex, rather than the free odorant, may be the species that activates the olfactory receptor in some cases, though this is still a subject of debate. proteopedia.org

Given the hydrophobic nature of the decanone chain in 1-fluoro-2-decanone, it is plausible that it would bind to OBPs. The presence of the fluorine atom might influence the binding affinity and specificity compared to the non-fluorinated analog, 2-decanone (B165314), but without experimental data, this remains speculative.

The following table summarizes the general characteristics of ligand binding to odorant-binding proteins.

| OBP Characteristic | Description |

| Function | Solubilize and transport hydrophobic odorants to olfactory receptors. nih.govwikipedia.org |

| Ligand Affinity | Typically in the micromolar (μM) range. nih.gov |

| Binding Specificity | Generally broad, with a single OBP capable of binding a diverse range of hydrophobic molecules. walshmedicalmedia.com |

| Primary Binding Forces | Hydrophobic interactions, with contributions from van der Waals forces and hydrogen bonding. frontiersin.org |

| Conformational Changes | Some OBPs exhibit conformational changes upon ligand binding, which may be important for receptor activation. plos.org |

This table outlines the general properties of odorant-binding proteins and their interactions with ligands based on the provided search results.

Theoretical and Computational Chemistry Studies of 2 Decanone, 1 Fluoro

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. rsdjournal.org These methods provide highly accurate data on molecular systems, including their electronic structure and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2-Decanone (B165314), 1-fluoro-. youtube.com

DFT calculations are employed for geometry optimization to find the most energetically stable three-dimensional structure of the molecule. mdpi.com For α-fluoroketones, DFT studies reveal crucial information about conformational energies. For example, calculations on the related molecule α-fluoroacetophenone have shown that the energy minimum in the gas phase occurs at an O=C–C–F dihedral angle of approximately 140°. nih.gov This preference is distinct from other α-haloketones, which show minima at around 110° for chloro and bromo derivatives. nih.gov The introduction of a solvent model, such as ethanol (B145695) (EtOH), can alter these preferences, highlighting the role of the environment. nih.gov

Table 1: Calculated Conformational Energy Minima for α-Haloacetophenones Data derived from studies on analogous compounds to infer properties for 2-Decanone, 1-fluoro-.

| Compound | Dihedral Angle (O=C–C–X) in Gas Phase |

|---|---|

| α-fluoroacetophenone | ~140° |

| α-chloroacetophenone | ~110° |

These calculations suggest that for 2-Decanone, 1-fluoro-, the long alkyl chain would likely have minimal impact on the preferred dihedral angle between the carbonyl group and the C-F bond, which is dominated by local stereoelectronic effects.

Core-ionization energy is the energy required to remove an electron from a core orbital of an atom. This value is highly sensitive to the local chemical environment and can be calculated using high-level quantum chemical methods. For 2-Decanone, 1-fluoro-, determining the core-ionization energy of the carbonyl carbon would provide insight into the electrophilicity of the carbonyl group. The high electronegativity of the adjacent fluorine atom is expected to inductively withdraw electron density, leading to a higher binding energy for the core electrons of the carbonyl carbon compared to its non-fluorinated counterpart, 2-decanone. Experimental determination often involves techniques like X-ray photoelectron spectroscopy (XPS), which can be correlated with theoretical calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. pressbooks.pub Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for understanding chemical reactivity. For 2-Decanone, 1-fluoro-, the LUMO is expected to be centered on the carbonyl group, specifically the C=O π* antibonding orbital. The presence of the electronegative fluorine atom would lower the energy of this LUMO, making the carbonyl carbon more susceptible to nucleophilic attack. acs.org

Advanced methods like the Initial Maximum Overlap Method (IMOM) embedded with Extremely Localized Molecular Orbitals (ELMO) can provide a detailed, intuitive picture of the electronic structure. This approach would allow for a precise description of the C-F and C=O bonds and the lone pairs on the oxygen and fluorine atoms, helping to quantify hyperconjugative and inductive effects that govern the molecule's conformation and reactivity.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. psu.edugithub.io For 2-Decanone, 1-fluoro-, MD simulations could be used to explore its conformational landscape in different solvents, revealing the flexibility of the decanone chain and the rotational freedom around the C-C bonds.

Simulations could also model the interaction of the molecule with biological targets, such as enzymes, or its behavior in different phases (e.g., liquid, gas). nih.gov An accurate force field, which defines the potential energy of the system, is essential for reliable MD simulations, especially for fluorinated compounds where polarization effects can be significant. nih.gov

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will react. peerj.com Studies on analogous α-fluoroketones suggest that the reactivity of 2-Decanone, 1-fluoro- is governed by a complex interplay of electronic and steric effects.